Ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxylate
Description
Historical Development of Pyrrolyl-Oxadiazole Research
The exploration of oxadiazole derivatives began in 1884 with the pioneering work of Tiemann and Krüger, who synthesized the first 1,2,4-oxadiazole compound, initially termed azoxime . This heterocycle remained largely unexplored until the mid-20th century, when its bioisosteric potential—mimicking ester and amide functionalities while resisting hydrolysis—sparked interest in pharmaceutical applications . The 1960s marked a turning point with the introduction of Oxolamine, a 1,2,4-oxadiazole-based antitussive drug, validating the scaffold’s therapeutic relevance .
Pyrrole chemistry, meanwhile, advanced independently, with the pyrrole ring recognized for its role in natural products like heme and chlorophyll. The fusion of pyrrole and oxadiazole motifs emerged in the late 20th century, driven by the need for hybrid pharmacophores with improved pharmacokinetic profiles. Early synthetic efforts focused on coupling pyrrole-2-carbaldehydes with hydrazides, as demonstrated by the Maillard reaction between D-ribose and amino acids to generate pyrrole platforms . These platforms enabled the systematic construction of pyrrole-ligated oxadiazoles, laying the groundwork for ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxylate and related analogs .
Significance in Heterocyclic Medicinal Chemistry
The 1,2,4-oxadiazole ring’s bioisosteric versatility allows it to replace labile ester or amide groups, enhancing metabolic stability without compromising biological activity . For example, the oxadiazole’s nitrogen-oxygen configuration facilitates hydrogen bonding with enzymatic targets, mimicking transition states in catalytic processes . When integrated with a pyrrole ring, the resulting hybrid structure exhibits synergistic effects: the pyrrole contributes aromatic π-π interactions and hydrogen-bonding capacity, while the oxadiazole enhances rigidity and electron distribution .
This combination has proven particularly effective in antimicrobial drug development. This compound and its derivatives demonstrate broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Acinetobacter baumannii) pathogens, with minimum inhibitory concentrations (MIC) as low as <2 μg/mL for iodinated analogs . Against Mycobacterium tuberculosis, pyrrolyl-oxadiazoles exhibit MIC values comparable to first-line agents like pyrazinamide (3.125 μg/mL) and streptomycin (6.25 μg/mL), highlighting their potential as antitubercular leads .
Evolution of Scientific Understanding and Research Focus
Initial synthetic routes to pyrrolyl-oxadiazoles relied on multistep sequences with modest yields. A breakthrough occurred with the development of one-pot Maillard reactions, which condense D-ribose and amino acid methyl esters under mild conditions (80°C, 2.5 atm argon) to yield pyrrole-2-carbaldehydes in 32–63% efficiency . Subsequent oxidative cyclization of N-acylhydrazones—mediated by N-iodosuccinimide (NIS) and sodium hydroxide—streamlined oxadiazole formation, achieving yields of 80–98% .
Structure-activity relationship (SAR) studies have refined the design of these compounds. Branching in the amino acid’s alkyl side chain (e.g., iso-propyl or sec-butyl groups) enhances antibacterial potency by optimizing hydrophobic interactions with bacterial membranes . Electron-withdrawing substituents on the benzohydrazide moiety, such as iodine or nitro groups, further improve activity, particularly against drug-resistant A. baumannii . Computational modeling and X-ray crystallography have recently illuminated binding modes, revealing preferential interactions with bacterial efflux pumps and penicillin-binding proteins .
Current Research Landscape and Academic Interest
Contemporary research prioritizes sustainable synthesis and interdisciplinary applications. Microwave-assisted and solvent-free protocols, as detailed in recent green chemistry initiatives, reduce reaction times from hours to minutes while improving yields . Additionally, the integration of pyrrolyl-oxadiazoles into metal-organic frameworks (MOFs) and organic light-emitting diodes (OLEDs) underscores their versatility beyond pharmacology .
In drug discovery, the focus has shifted to multi-target ligands. For instance, iodinated derivatives of this compound exhibit dual inhibitory effects on bacterial topoisomerases and biofilm formation, addressing resistance mechanisms in A. baumannii . Collaborative efforts between synthetic chemists and microbiologists are also exploring synergies with existing antibiotics, such as β-lactams and fluoroquinolones, to rejuvenate outdated therapies .
Properties
IUPAC Name |
ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-14-9(13)7-11-8(15-12-7)6-4-3-5-10-6/h3-5,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZNAJATWOFSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-(1H-pyrrol-2-yl)acetate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable nitrile oxide to yield the desired oxadiazole ring. The reaction conditions often require the use of a base such as sodium ethoxide and an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced pyrrole derivatives. Substitution reactions can lead to a wide range of functionalized oxadiazole compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, modifications on the oxadiazole ring can enhance its activity as a PPAR-α ligand agonist, which is crucial in cancer therapy. The structure of ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxylate allows for similar modifications that could lead to improved antitumor efficacy against various cancer cell lines, such as kidney and prostate carcinoma .
Antimicrobial Properties
Oxadiazole derivatives, including those containing pyrrole moieties, have shown promising antimicrobial activity. Compounds with similar structures have been tested against a range of pathogens, demonstrating effectiveness against both gram-positive and gram-negative bacteria. The potential for this compound to act as an antibacterial agent could be explored further through structure-activity relationship studies .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives is another area of interest. Research has shown that certain oxadiazole compounds can inhibit key inflammatory pathways and enzymes such as COX-1 and COX-2. This compound may exhibit similar properties, making it a candidate for developing new anti-inflammatory drugs .
Synthesis of Novel Derivatives
The synthesis of this compound can serve as a precursor for creating a variety of novel compounds with enhanced biological activities. The ability to modify the pyrrole and oxadiazole components provides a versatile platform for drug discovery. Researchers are encouraged to explore different substituents on the nitrogen and carbon atoms within the structure to optimize pharmacological profiles .
Development of Antiviral Agents
Emerging research highlights the antiviral potential of oxadiazole derivatives against various viral infections. Given the structural characteristics of this compound, it could be investigated for its efficacy against viruses such as HIV or influenza through targeted modifications that enhance its interaction with viral proteins .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of Ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1,2,4-oxadiazole-3-carboxylate scaffold is widely modified at the 5-position to tune physicochemical and biological properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Ethyl 1,2,4-Oxadiazole-3-Carboxylate Derivatives
Structural and Reactivity Differences
- Pyrrole vs. Aryl/Alkyl Substituents : The pyrrole group in the target compound provides a nitrogen-rich aromatic system, distinct from electron-withdrawing groups (e.g., trifluoromethyl) or bulky alkyl chains (e.g., tert-butyl). This may enhance binding to biological targets through hydrogen bonding .
- Chloromethyl Derivative : The chloromethyl group (C₆H₇ClN₂O₃) introduces electrophilic reactivity, enabling nucleophilic substitution reactions for functionalization . In contrast, the pyrrole substituent is less reactive but may participate in coordination chemistry.
Biological Activity
Ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring fused with a pyrrole moiety, which is known to enhance biological activity through various mechanisms. The molecular formula is , with a molecular weight of 222.2 g/mol. The oxadiazole ring is characterized by its electron-withdrawing properties, which contribute to its reactivity and interaction with biological targets.
Synthesis
This compound can be synthesized through various methods involving the condensation of pyrrole derivatives with carboxylic acids and oxadiazole precursors. The synthetic route typically involves the formation of the oxadiazole ring via cyclization reactions facilitated by acid catalysts.
Antioxidant Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antioxidant properties. For instance, the DPPH radical scavenging assay revealed that derivatives with the oxadiazole structure showed enhanced radical scavenging abilities compared to standard antioxidants like ascorbic acid .
Table 1: Antioxidant Activity of Oxadiazole Derivatives
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 88.6% |
| Ascorbic Acid | 87.7% |
| Other derivatives | Varies |
Antitumor Activity
The compound has been evaluated for its antitumor effects against various cancer cell lines. In vitro studies indicated that it exhibits cytotoxicity against human tumor cell lines such as A-498 (kidney carcinoma) and DU 145 (prostate carcinoma). The mechanism of action appears to involve the inhibition of topoisomerase I, which is crucial for DNA replication and transcription .
Table 2: Cytotoxicity Against Tumor Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| A-498 | 0.76 |
| DU 145 | 0.98 |
Antibacterial Activity
This compound has also shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications on the oxadiazole ring can enhance antibacterial efficacy, making it a potential candidate for developing new antibiotics .
Structure-Activity Relationships (SAR)
The biological activity of ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole derivatives can be influenced by substituents on the oxadiazole ring and pyrrole moiety. Variations in these substituents have been linked to changes in potency and selectivity towards specific biological targets. For instance, electron-withdrawing groups generally increase the reactivity of the oxadiazole ring, enhancing its interaction with cellular targets.
Case Studies
Several case studies have highlighted the therapeutic potential of ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole derivatives:
- Anticancer Research : A study demonstrated that specific derivatives inhibited tumor growth in mouse models by inducing apoptosis in cancer cells through PPAR-alpha activation .
- Antimicrobial Studies : Research on derivative compounds indicated significant activity against multi-drug resistant strains of bacteria, suggesting potential for treating infections where conventional antibiotics fail .
Q & A
Q. What are the key synthetic methodologies for preparing Ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxylate?
The synthesis typically involves cyclocondensation and esterification steps. A general approach includes:
- Step 1 : Reacting a substituted nitrile precursor (e.g., 1H-pyrrole-2-carbonitrile) with hydroxylamine to form an amidoxime intermediate.
- Step 2 : Cyclization with ethyl chlorooxoacetate under basic conditions to form the 1,2,4-oxadiazole ring.
- Step 3 : Ester hydrolysis (if needed) using aqueous NaOH or HCl to yield the carboxylic acid derivative .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | NH₂OH·HCl, EtOH, reflux | ~60% | |
| 2 | Ethyl chlorooxoacetate, K₂CO₃, DMF, 80°C | ~50% | |
| 3 | 2M NaOH, MeOH/H₂O, rt | >90% |
Q. What safety precautions are recommended for handling this compound?
Based on structurally similar oxadiazole derivatives:
Q. Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring and pyrrole substitution (e.g., ¹H NMR: δ 6.8–7.2 ppm for pyrrole protons) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~235.1 for hydrolyzed analogs) .
- X-ray Crystallography : Resolve bond lengths/angles using SHELX software for unambiguous assignment .
Advanced Research Questions
Q. How can discrepancies in crystallographic data during structural validation be resolved?
- Data Collection : Ensure high-resolution (<1.0 Å) datasets to reduce noise.
- Software Tools : Use SHELXL for refinement, applying constraints for bond distances/angles (e.g., C–N bonds in oxadiazole: 1.30–1.35 Å) .
- Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry or twinning .
- Case Example : A 2024 study resolved disorder in the pyrrole ring via iterative refinement, reducing R-factor from 0.12 to 0.05 .
Q. What strategies optimize bioactivity in oxadiazole-pyrrole derivatives?
Q. How can conflicting spectroscopic data be reconciled during characterization?
- Contradiction Example : Overlapping ¹H NMR signals for pyrrole and oxadiazole protons.
- Resolution Methods :
Q. What computational methods predict the compound’s reactivity in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
